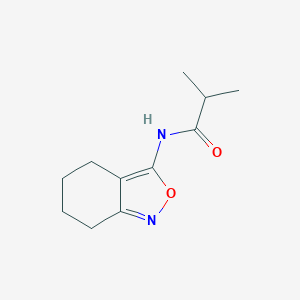
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide, also known as TBOA, is a compound that belongs to the family of benzisoxazole derivatives. TBOA is a potent inhibitor of the excitatory amino acid transporter 2 (EAAT2), which is responsible for the reuptake of glutamate, the primary excitatory neurotransmitter in the brain. TBOA has been extensively studied due to its potential therapeutic applications in a variety of neurological disorders.
Wirkmechanismus
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide inhibits the reuptake of glutamate by binding to the EAAT2 transporter. This leads to an increase in the extracellular levels of glutamate, which can activate glutamate receptors and enhance synaptic transmission. However, prolonged exposure to 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can lead to excitotoxicity, which is the excessive activation of glutamate receptors that can lead to neuronal damage and cell death.
Biochemical and Physiological Effects:
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to have a variety of biochemical and physiological effects. It can enhance synaptic transmission and improve cognitive function, but it can also lead to excitotoxicity and neuronal damage. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has several advantages for lab experiments. It is a potent inhibitor of EAAT2 and can be used to study the role of glutamate reuptake in neurological disorders. However, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide can also lead to excitotoxicity and neuronal damage, which can limit its use in certain experiments. Additionally, 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide is not selective for EAAT2 and can also inhibit other glutamate transporters, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide. One area of interest is the development of more selective inhibitors of EAAT2 that do not lead to excitotoxicity. Another area of interest is the use of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in combination with other drugs to enhance its therapeutic effects. Finally, the role of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide in the treatment of neurological disorders such as epilepsy, stroke, and Alzheimer's disease should be further explored.
Synthesemethoden
The synthesis of 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide involves the reaction of 2-methylpropanoyl chloride with 4,5,6,7-tetrahydro-2,1-benzisoxazole in the presence of a base such as triethylamine. The reaction yields 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide as a white crystalline solid with a melting point of 125-127°C.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been extensively studied in the field of neuroscience due to its ability to inhibit EAAT2, which is responsible for the reuptake of glutamate. Glutamate is the primary excitatory neurotransmitter in the brain, and its dysregulation has been implicated in a variety of neurological disorders such as epilepsy, stroke, and Alzheimer's disease. 2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide has been shown to increase the extracellular levels of glutamate, which can lead to enhanced synaptic transmission and improved cognitive function.
Eigenschaften
Produktname |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)propanamide |
|---|---|
Molekularformel |
C11H16N2O2 |
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
2-methyl-N-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)propanamide |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)10(14)12-11-8-5-3-4-6-9(8)13-15-11/h7H,3-6H2,1-2H3,(H,12,14) |
InChI-Schlüssel |
LAHWCMWSVRJBFW-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Kanonische SMILES |
CC(C)C(=O)NC1=C2CCCCC2=NO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 3-[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]-3-oxopropanoate](/img/structure/B255982.png)



![[(E)-(2-fluorophenyl)methyleneamino]thiourea](/img/structure/B255993.png)

![[[(Z)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea](/img/structure/B256003.png)

![ethyl (2Z)-2-[(3-chloro-2-methylphenyl)hydrazinylidene]-3-oxobutanoate](/img/structure/B256005.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]pentanamide](/img/structure/B256008.png)
![N-[2-(4-methoxyphenyl)ethyl]-2-(4-methylpiperidin-1-yl)acetamide](/img/structure/B256010.png)

